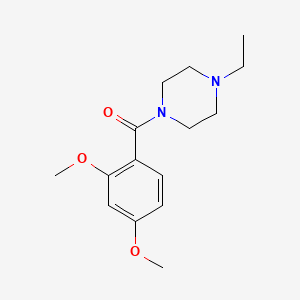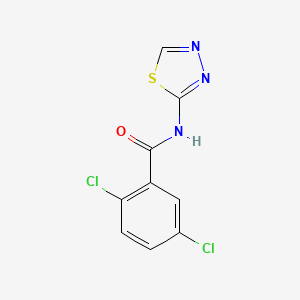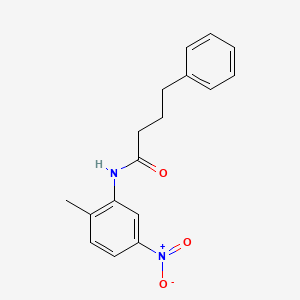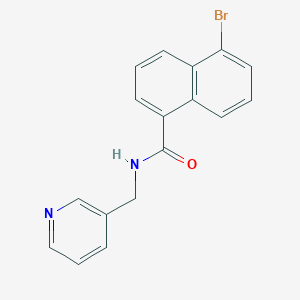
5-bromo-N-(3-pyridinylmethyl)-1-naphthamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-N-(3-pyridinylmethyl)-1-naphthamide, also known as BPN, is a chemical compound that has been widely used in scientific research. This compound is a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis. In
作用机制
5-bromo-N-(3-pyridinylmethyl)-1-naphthamide inhibits CK2 activity by binding to the ATP-binding site of the kinase. This prevents ATP from binding to the kinase and inhibits its activity. 5-bromo-N-(3-pyridinylmethyl)-1-naphthamide has been shown to be a selective inhibitor of CK2, as it does not inhibit other protein kinases such as PKA, PKC, and ERK.
Biochemical and Physiological Effects:
5-bromo-N-(3-pyridinylmethyl)-1-naphthamide has been shown to have various biochemical and physiological effects. In cancer cells, 5-bromo-N-(3-pyridinylmethyl)-1-naphthamide has been shown to induce apoptosis and inhibit cell growth. In addition, 5-bromo-N-(3-pyridinylmethyl)-1-naphthamide has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. 5-bromo-N-(3-pyridinylmethyl)-1-naphthamide has also been shown to have anti-inflammatory effects, as it inhibits the NF-κB signaling pathway.
实验室实验的优点和局限性
5-bromo-N-(3-pyridinylmethyl)-1-naphthamide has several advantages for lab experiments. It is a potent and selective inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. 5-bromo-N-(3-pyridinylmethyl)-1-naphthamide is also stable and can be easily synthesized in large quantities. However, there are also some limitations to using 5-bromo-N-(3-pyridinylmethyl)-1-naphthamide in lab experiments. 5-bromo-N-(3-pyridinylmethyl)-1-naphthamide has poor solubility in water, which can make it difficult to use in some assays. In addition, 5-bromo-N-(3-pyridinylmethyl)-1-naphthamide has a short half-life in vivo, which can limit its use in animal studies.
未来方向
There are several future directions for the use of 5-bromo-N-(3-pyridinylmethyl)-1-naphthamide in scientific research. One area of interest is the role of CK2 in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. CK2 has been shown to be involved in the regulation of tau protein, which is a key player in the pathology of these diseases. 5-bromo-N-(3-pyridinylmethyl)-1-naphthamide could be used to study the role of CK2 in these diseases and potentially lead to the development of new therapies. Another area of interest is the development of more potent and selective inhibitors of CK2. 5-bromo-N-(3-pyridinylmethyl)-1-naphthamide has been a valuable tool for studying CK2, but there is still a need for more potent and selective inhibitors that can be used in vivo.
合成方法
The synthesis of 5-bromo-N-(3-pyridinylmethyl)-1-naphthamide involves the reaction of 5-bromo-1-naphthoic acid with 3-pyridinemethanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields 5-bromo-N-(3-pyridinylmethyl)-1-naphthamide as a white solid in good yield.
科学研究应用
5-bromo-N-(3-pyridinylmethyl)-1-naphthamide has been extensively used in scientific research as a tool to study the role of CK2 in various cellular processes. CK2 is a serine/threonine protein kinase that is involved in the regulation of many signaling pathways, including Wnt, NF-κB, and PI3K/Akt. 5-bromo-N-(3-pyridinylmethyl)-1-naphthamide has been shown to inhibit CK2 activity in vitro and in vivo, leading to the downregulation of these signaling pathways. 5-bromo-N-(3-pyridinylmethyl)-1-naphthamide has also been used to study the role of CK2 in cancer, as CK2 is overexpressed in many types of cancer cells.
属性
IUPAC Name |
5-bromo-N-(pyridin-3-ylmethyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O/c18-16-8-2-5-13-14(16)6-1-7-15(13)17(21)20-11-12-4-3-9-19-10-12/h1-10H,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGONJPUYIZZSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Br)C(=C1)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(pyridin-3-ylmethyl)naphthalene-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

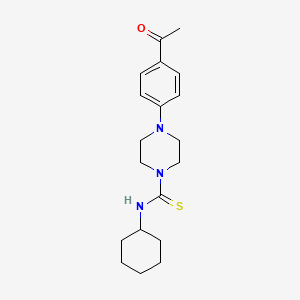
![3-methyl-N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B5756522.png)
![2-[(benzylideneamino)oxy]-N-(1-methyl-2-phenylethyl)acetamide](/img/structure/B5756528.png)
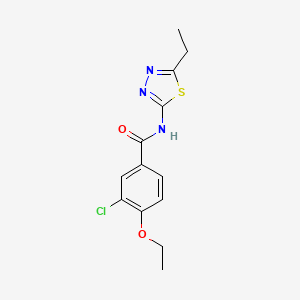
![3-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid](/img/structure/B5756547.png)
![5,5-dimethyl-N-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B5756552.png)
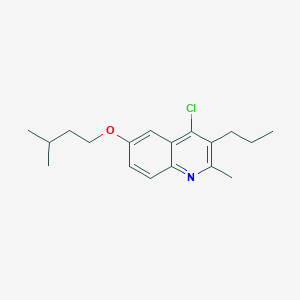
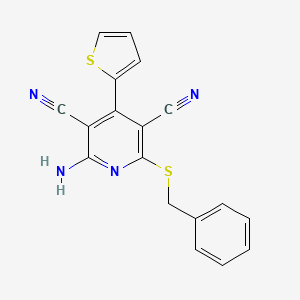
![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5756572.png)
